N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride
Description
Chemical Structure: N-[(Pyrrolidin-3-yl)methyl]acetamide hydrochloride is a chiral secondary amine hydrochloride salt. It consists of a pyrrolidine ring substituted with an acetamide group at the 3-position via a methylene linker. The stereochemistry is typically (S)-configured, as indicated by CAS No. 1246277-44-0 .
Molecular Formula: C₇H₁₃ClN₂O
Molecular Weight: 176.65 g/mol
Key Features:
- Hydrochloride salt form enhances solubility and stability.
- The pyrrolidine ring provides conformational flexibility, mimicking natural amine neurotransmitters.
- Acetamide moiety introduces hydrogen-bonding capacity and polarity.
Applications:
Primarily used as a pharmaceutical intermediate or building block in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9-5-7-2-3-8-4-7;/h7-8H,2-5H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNUOICAQYNUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Mediated Inversion of Configuration
Patent WO2009125426A2 describes a method starting from (3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol (Formula XXV). The hydroxyl group at the 3-position undergoes halogenation using thionyl chloride (SOCl₂) in methylene chloride (CH₂Cl₂) with catalytic N,N-dimethylformamide (DMF). This step generates a chlorinated intermediate (Formula XXVII) via an SN2 mechanism, inverting the stereocenter from R to S configuration. Subsequent hydrolysis of the acetylated intermediate under basic conditions (e.g., lithium hydroxide in methanol) yields the free amine, which is treated with hydrochloric acid to form the hydrochloride salt.
Key parameters:
-
Solvent : Methylene chloride ensures high solubility of polar intermediates.
-
Temperature : Halogenation proceeds at 0–5°C to minimize side reactions.
-
Catalyst : DMF (5–10 mol%) accelerates the reaction by stabilizing the chlorinating agent.
Mesylation and Nucleophilic Substitution
CN109851542A outlines a route involving mesylation of a pyrrolidin-3-ol precursor using methanesulfonyl chloride (MsCl) in a triethylamine (Et₃N) and dichloromethane mixture. The mesyl group acts as a leaving group, enabling nucleophilic displacement by methylamine in methanol at 75–90°C. After acetylation with chloroacetyl chloride or acetic anhydride under pH-controlled conditions (pH 8–10), the Boc-protecting group is removed using hydrogen chloride (HCl) gas in ethanol, yielding the hydrochloride salt.
Critical considerations:
-
pH Control : Sodium hydroxide (20–25%) maintains optimal basicity during acetylation.
-
Purification : Methyl tert-butyl ether (MTBE) extraction removes hydrophobic byproducts.
-
Reaction Time : Methylamine substitution requires 25–30 hours for complete conversion.
Comparative Analysis of Synthetic Routes
Optimization of Reaction Conditions
Solvent Selection for Halogenation
Methylene chloride outperforms alternatives like toluene or hexane due to its ability to stabilize ionic intermediates. Polar aprotic solvents (e.g., DMF) are avoided in the halogenation step to prevent premature hydrolysis.
Temperature Control in Acetylation
Exothermic acetylation reactions require cooling to -5–5°C to suppress racemization. CN109851542A emphasizes dropwise addition of chloroacetyl chloride to maintain temperature stability.
Catalytic Effects
Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) enhance reaction rates in substitution steps by facilitating interfacial interactions between hydrophilic and hydrophobic phases.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals with minimal residual solvents.
Analytical Data
-
¹H NMR (D₂O, 400 MHz): δ 4.74 (m, 1H, CH-N), 3.60–3.48 (m, 2H, CH₂-N), 2.10 (s, 3H, COCH₃).
-
HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Industrial-Scale Adaptations
Large-scale production (Patent WO2009125426A2) employs continuous flow reactors for halogenation, reducing reaction times from 12 hours to 2 hours. In-line pH monitoring ensures consistent acetylation, while centrifugal partition chromatography replaces column chromatography for higher throughput.
Emerging Methodologies
Recent advances include enzymatic resolution of racemic mixtures using lipases (e.g., Candida antarctica), achieving enantiomeric excess (ee) >99% . Biocatalytic routes reduce reliance on harsh reagents but remain limited by substrate specificity.
Chemical Reactions Analysis
Types of Reactions
N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(pyrrolidin-3-yl)methyl]acetamide N-oxide, while reduction may produce N-[(pyrrolidin-3-yl)methyl]ethylamine.
Scientific Research Applications
Pharmaceutical Development
N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride is primarily utilized in pharmaceutical research for the following reasons:
- Intermediate in Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurotransmitter systems .
- Potential Neuroprotective Effects: Studies suggest that this compound may exhibit neuroprotective properties, making it relevant in the context of neurodegenerative diseases. It is believed to interact with neurotransmitter systems that influence cognition and memory.
- Muscarinic Receptor Antagonism: Research indicates that pyrrolidine derivatives can act as muscarinic receptor antagonists, which are important in treating conditions related to the respiratory and gastrointestinal systems . This suggests that this compound could be developed for therapeutic uses in these areas.
Neuropharmacological Applications
The compound has shown promise in neuropharmacology due to its potential effects on neurotransmitter pathways:
- Anxiolytic and Antidepressant-Like Effects: Preliminary studies indicate that this compound may have anxiolytic (anxiety-reducing) and antidepressant-like effects, warranting further investigation into its mechanisms of action.
- Interaction with Acetylcholine and Dopamine Pathways: Its structural similarity to other biologically active compounds suggests it could influence acetylcholine and dopamine pathways, which are critical in mood regulation and cognitive function.
Chemical Synthesis
The synthesis of this compound involves several steps that allow for the introduction of various functional groups. This versatility makes it a valuable building block in organic synthesis:
- Multi-Step Synthesis Process: The synthesis typically involves nucleophilic substitution reactions due to the acetamide moiety, allowing for modifications that enhance biological activity or alter chemical properties.
- Applications in Organic Chemistry: The compound is used as a building block for more complex molecules, indicating its importance in developing new chemical entities with potential therapeutic applications.
Case Studies
Several studies have documented the biological activity and potential therapeutic implications of this compound:
- Neuroprotective Studies : Research has indicated that compounds similar to this compound can protect against neuronal damage in models of neurodegenerative diseases, suggesting its utility in developing treatments for conditions like Alzheimer's disease.
- Muscarinic Receptor Binding Affinity : A study demonstrated that certain derivatives exhibit high affinity for muscarinic receptors, which could lead to new treatments for respiratory disorders such as asthma or chronic obstructive pulmonary disease (COPD) .
Mechanism of Action
The mechanism of action of N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Nitrogen
Key Observations :
Functional Group Additions
Key Observations :
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data :
- IR Spectroscopy : Parent compound shows NH (3390 cm⁻¹) and C=O (1730 cm⁻¹) stretches. Methylation shifts NH stretches to lower frequencies .
- ¹H-NMR : Parent compound exhibits a singlet for COCH₃ at δ 2.10 and pyrrolidine CH₂ signals at δ 2.73–3.57. Methylated analogs show additional NCH₃ signals at δ 2.50 .
Biological Activity
N-[(Pyrrolidin-3-yl)methyl]acetamide hydrochloride is a compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyrrolidine ring linked to an acetamide group. The molecular formula is CHClNO, with a molecular weight of approximately 195.12 g/mol. The presence of the hydrochloride enhances its solubility in water, making it suitable for various biological applications .
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological activity. It has been studied for its potential effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Preliminary studies suggest that the compound may have anxiolytic and antidepressant-like effects , indicating its potential as a therapeutic agent for anxiety and depression .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anxiolytic | Potential reduction in anxiety-like behaviors |
| Antidepressant | Possible antidepressant effects in animal models |
| Neuroprotective | Interaction with neurotransmitter systems |
| Antimicrobial | Preliminary data showing antibacterial properties |
The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to neurotransmitter receptors such as serotonin and dopamine receptors, modulating their activity . This interaction may explain its observed biological activities, particularly in cognitive functions related to memory and learning.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotective Studies : In a study investigating neuroprotective properties, the compound was administered to animal models of neurodegenerative diseases. Results indicated a significant improvement in cognitive functions compared to control groups, suggesting potential therapeutic benefits .
- Anxiolytic Effects : A behavioral study assessed the anxiolytic effects of the compound using established anxiety models in rodents. The results demonstrated a dose-dependent reduction in anxiety-like behaviors, supporting its potential use in treating anxiety disorders .
- Antimicrobial Activity : In vitro tests evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrrolidine derivatives known for their biological activities. A comparative analysis highlights its unique pharmacological profile:
| Compound Name | Activity Type | MIC Values (µg/mL) |
|---|---|---|
| N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide | Antimicrobial | 4.69 - 22.9 |
| (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride | Neuroprotective/Antidepressant | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
